molecular formula C18H13ClN4O5S B2711625 4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 681265-99-6

4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Cat. No.: B2711625
CAS No.: 681265-99-6
M. Wt: 432.84
InChI Key: XSTKIUNSQHKQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic benzamide derivative featuring a fused thieno[3,4-c]pyrazole core substituted with a sulfone group (5,5-dioxido) and a phenyl ring at position 2. The benzamide moiety is further substituted with a nitro group at position 3 and a chlorine atom at position 3. Its molecular formula is C₂₀H₁₅ClN₄O₅S, with a monoisotopic mass of 460.0608 g/mol .

Properties

IUPAC Name

4-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O5S/c19-14-7-6-11(8-16(14)23(25)26)18(24)20-17-13-9-29(27,28)10-15(13)21-22(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTKIUNSQHKQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is C18H13ClN4O5SC_{18}H_{13}ClN_{4}O_{5}S with a molecular weight of approximately 432.84 g/mol. The compound features a thieno[3,4-c]pyrazole core with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H13ClN4O5SC_{18}H_{13}ClN_{4}O_{5}S
Molecular Weight432.84 g/mol
IUPAC Name4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
CAS Number681265-99-6

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including compounds similar to 4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide. Research indicates that these compounds exhibit significant inhibitory activity against various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

Case Study:
A study evaluating the structure–activity relationship (SAR) of pyrazole derivatives demonstrated that modifications in the thieno ring enhance cytotoxicity against breast cancer cells (MCF-7) . The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro assays have shown that similar pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism through which these compounds may modulate inflammatory responses .

Mechanism of Action:
The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammatory processes.

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of 4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,4-c]Pyrazole Core: Using appropriate precursors under controlled conditions.
  • Functionalization: Introduction of the nitrobenzamide and chloro groups to enhance biological activity.

SAR Insights:
Research indicates that modifications at the nitrogen and sulfur positions can significantly affect biological potency. For instance, substituents that enhance electron density on the aromatic rings improve binding affinity to target proteins .

Comparison with Similar Compounds

Structural analogs and their properties are discussed below, with emphasis on synthesis, physicochemical characteristics, and functional group variations.

Structural Analogues from Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in share a pyrazole-carboxamide backbone but lack the fused thiophene-sulfone system. Key comparisons:

Compound Molecular Formula Melting Point (°C) Yield (%) Key Substituents
Target Compound C₂₀H₁₅ClN₄O₅S Not reported Not reported Thieno[3,4-c]pyrazole, 5,5-dioxido, 3-nitrobenzamide
3a () C₂₁H₁₅ClN₆O 133–135 68 Biphenyl, 4-cyano, 3-methyl
3d () C₂₁H₁₄ClFN₆O 181–183 71 4-Fluorophenyl, 4-cyano, 3-methyl
3e () C₂₁H₁₄Cl₂N₆O 172–174 66 4-Chlorophenyl, 4-cyano, 3-methyl

Key Differences :

  • Core Structure: The target compound’s thieno[3,4-c]pyrazole core incorporates a sulfur atom and sulfone group, absent in 3a–3p. This likely increases dipole moments and metabolic stability .
  • Substituents: The nitro group in the target compound’s benzamide moiety contrasts with the cyano and methyl groups in 3a–3p.
  • Synthesis: Compounds 3a–3p were synthesized via EDCI/HOBt-mediated coupling in DMF, yielding 62–71%.
Thieno[3,4-c]Pyrazole Derivatives ()

describes 4-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide, a structural isomer of the target compound. Differences include:

  • Substituents : The 2,4-dimethylphenyl group in ’s compound vs. the unsubstituted phenyl in the target. Methyl groups may enhance lipophilicity, affecting membrane permeability .
  • Biological Activity: notes that thieno[3,4-c]pyrazol-3-yl acetamides act as autotaxin inhibitors. The target’s benzamide group may alter binding affinity compared to acetamide derivatives, though specific data is unavailable .
Physicochemical and Spectroscopic Properties
  • Melting Points : Analogs in exhibit MPs of 123–183°C, influenced by substituent polarity. The target compound’s sulfone group may elevate its MP beyond this range, but experimental data is needed .
  • Spectroscopy: ¹H-NMR: The target’s thieno[3,4-c]pyrazole core would show distinct aromatic proton shifts (e.g., δ 7.5–8.1 ppm for benzamide protons) compared to 3a–3p (δ 7.2–7.6 ppm for pyrazole protons) . Mass Spectrometry: The target’s molecular ion ([M+H]⁺) at m/z 461.06 (calculated) differs from 3a ([M+H]⁺ = 403.1) due to the sulfone and nitro groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.